N-(4-isopropylphenyl)-4-phenylbutanamide
Description
N-(4-isopropylphenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-isopropylphenyl group and a phenyl ring at the fourth position. The isopropyl group at the para position of the phenyl ring introduces steric bulk, which may influence binding affinity and metabolic stability compared to other substituents.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-phenyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C19H23NO/c1-15(2)17-11-13-18(14-12-17)20-19(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-15H,6,9-10H2,1-2H3,(H,20,21) |
InChI Key |
KEAYLOHQABANRX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and similarities:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(4-isopropylphenyl)-4-phenylbutanamide | 4-isopropylphenyl | C₁₉H₂₃NO | ~281.4* | Steric hindrance from isopropyl group |
| N-(4-ethoxyphenyl)-4-phenylbutanamide | 4-ethoxyphenyl | C₁₈H₂₁NO₂ | 283.36 | Ethoxy group enhances solubility |
| N-(4-Acetylphenyl)butanamide | 4-acetylphenyl | C₁₂H₁₅NO₂ | 205.26 | Electron-withdrawing acetyl group |
| 4-Methoxybutyrylfentanyl | 4-methoxyphenyl + piperidinyl | C₂₄H₃₁N₂O₂ | 383.52 | Opioid receptor targeting (piperidine core) |
| N-(4-Methoxyphenyl)benzenesulfonamide | 4-methoxyphenyl + sulfonamide | C₁₃H₁₃NO₃S | 287.31 | Sulfonamide group (common in antimicrobials) |
*Calculated based on molecular formula.
Key Observations:
- For example, the ethoxy group in N-(4-ethoxyphenyl)-4-phenylbutanamide may improve aqueous solubility compared to the hydrophobic isopropyl group . Electron-withdrawing groups (e.g., acetyl) reduce electron density, which could alter binding kinetics or metabolic pathways, as seen in N-(4-Acetylphenyl)butanamide .
Steric Effects :
Pharmacological Profiles :
- 4-Methoxybutyrylfentanyl : Despite sharing a butanamide moiety, its piperidinyl group is critical for opioid receptor binding, a feature absent in this compound .
- Sulfonamide Analogs : N-(4-Methoxyphenyl)benzenesulfonamide derivatives are associated with antimicrobial activity, highlighting how replacing the amide with a sulfonamide group shifts bioactivity .
Bioactivity and Therapeutic Potential
- GPCR Modulation: The compound W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide) shares a substituted phenylbutanamide structure and demonstrates GPCR interactions, suggesting that this compound may also target similar pathways .
- Lack of Opioid Activity : Unlike 4-Methoxybutyrylfentanyl, the absence of a piperidine ring in the target compound precludes opioid receptor binding, reducing risks of respiratory depression associated with fentanyl analogs .
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